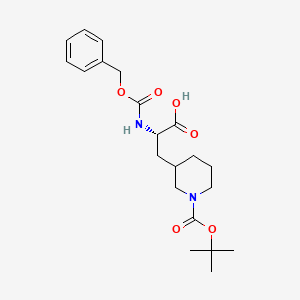

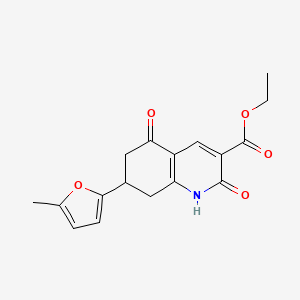

![molecular formula C16H22ClN5OS B1456921 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885618-54-2](/img/structure/B1456921.png)

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties such as density, boiling point, and melting point can be predicted or measured .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Derivatives

A study by Lei et al. (2017) outlined a rapid and green synthetic method for a compound closely related to the one , emphasizing its importance as an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. The compound was synthesized from commercially available precursors through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

Synthesis of Novel Tetrahydroquinolino[3′,2′4,5]Thieno[3,2-d]pyrimidine Derivatives

Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including reactions with methyl iodide and various nitrogen nucleophiles, to afford a range of 4-substituted pyrimidine derivatives, laying groundwork for further exploration of similar compounds (Abdel-rahman, Awad, & Bakhite, 1992).

Potential Applications and Properties

Chemical Reactivity and Potential Applications

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, as reported by Hafez and El-Gazzar (2017), demonstrate the potential of such compounds in developing therapeutic agents. The study highlights the capacity of these derivatives to inhibit cancer cell growth, suggesting their utility in cancer research (Hafez & El-Gazzar, 2017).

Pharmacokinetic Properties and Drug Development

An investigation into the pharmacokinetics and disposition of GDC-0980, a compound with a core structure related to the one , by Salphati et al. (2012), offers insights into the absorption, distribution, and efficacy predictions for human use. This research is crucial for understanding the pharmacological potential of such compounds in clinical settings (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[2-chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN5OS/c1-20-2-4-21(5-3-20)11-12-10-13-14(24-12)15(19-16(17)18-13)22-6-8-23-9-7-22/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSMUQJAIFGVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)

![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)

![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)